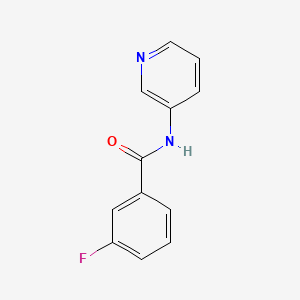

3-fluoro-N-(pyridin-3-yl)benzamide

Description

3-Fluoro-N-(pyridin-3-yl)benzamide is a fluorinated aromatic amide featuring a benzamide core substituted with a fluorine atom at the 3-position and a pyridin-3-yl amine moiety. Its synthesis typically involves coupling reactions between fluorinated benzoic acid derivatives and aminopyridines, often employing palladium catalysis or in situ activation methods .

Key physicochemical properties include moderate solubility in polar organic solvents and a melting point range of 164–165°C, as observed in analogues like 3-fluoro-N-(2-(pyridin-3-yl)benzo[d]oxazol-5-yl)benzamide (4bk) . The fluorine atom enhances metabolic stability and influences electronic properties, while the pyridinyl group contributes to hydrogen bonding and π-stacking interactions.

Properties

IUPAC Name |

3-fluoro-N-pyridin-3-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN2O/c13-10-4-1-3-9(7-10)12(16)15-11-5-2-6-14-8-11/h1-8H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZITBGGJTKXRPNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)NC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(pyridin-3-yl)benzamide typically involves the condensation of 3-fluorobenzoic acid with 3-aminopyridine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(pyridin-3-yl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyridine ring and the amide group.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.

Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling, are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds or other complex structures.

Scientific Research Applications

3-fluoro-N-(pyridin-3-yl)benzamide has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(pyridin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the pyridine ring play crucial roles in its binding affinity and selectivity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key Observations :

Pharmacological and Functional Differences

- Anti-Fungal Activity : Compound 4bk demonstrates efficacy against fungal pathogens, attributed to the benzoxazole ring’s ability to disrupt membrane integrity or inhibit fungal enzymes .

- Neurodegenerative Applications : Analogues like 3-fluoro-N-(4-methoxyphenethyl)-N-(1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl)benzamide target glutamate carboxypeptidase II (GCP II), showing promise in Alzheimer’s disease by modulating synaptic glutamate levels .

- Receptor Modulation : Fluorophenyl-pyrimidine derivatives (e.g., VU0366058) exhibit selective allosteric modulation of metabotropic glutamate receptors, highlighting the impact of fluorination on subtype selectivity .

Structural and Electronic Comparisons

- Fluorine Positioning: Fluorine at C3 (meta position) optimizes electronic effects without steric clashes, whereas para-fluorine (e.g., 4-fluoro-N-(2-(pyridin-3-yl)piperidine-1-carbonothioyl)benzamide) may alter dipole moments .

- Pyridine Substitution : Pyridin-3-yl vs. pyridin-2-yl (e.g., Compound 37) affects hydrogen-bonding networks and π-π stacking in protein binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.